7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine
Description
Properties
IUPAC Name |
7-methyl-6,8-dihydro-5H-pyrido[4,3-e][1,2,4]triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-12-3-2-5-6(4-12)10-11-7(8)9-5/h2-4H2,1H3,(H2,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMVRVSRSFULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure via Enamine Intermediates
Enamine formation precedes cyclization, as demonstrated in a three-step synthesis:
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Step 1 : Condensation of β-ketoesters with methylhydrazine to form pyrazole rings.
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Step 2 : Enamine generation using malononitrile or cyanoacetates.
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Step 3 : Cyclocondensation with amidines or guanidines under refluxing pyridine.
Optimized Protocol :
Post-Synthetic Modifications
Introducing the 7-methyl group post-cyclization is achieved via:
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Alkylation : Using methyl iodide in DMF with K₂CO₃.
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Reductive Amination : Formaldehyde/NaBH₃CN in methanol.
Patents describe N-methylation of secondary amines in the pyrido-triazine scaffold using methyl triflate, though this risks over-alkylation.
Solvent and Catalyst Optimization
Solvent Impact :
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pyridine | 87 | 92 | 0.33 (microwave) |
| Ethanol | 71 | 89 | 6 |
| Water | 44 | 95 | 1 (microwave) |
Pyridine enhances nucleophilicity but complicates purification, while ethanol balances yield and practicality.
Catalyst Screening :
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Triethyl orthoformate : Facilitates cyclodehydration but requires distillation.
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HCl Gas : Improves cyclization kinetics in non-polar solvents.
Analytical Characterization
Structural Confirmation :
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¹H NMR (DMSO-d₆): δ 2.23 (s, CH₃), 3.50–3.70 (m, CH₂ of piperidine), 6.80–7.50 (m, NH₂).
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LC-MS : Molecular ion [M+H]⁺ at m/z 166.1 aligns with C₇H₁₁N₅.
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IR : Peaks at 3421 cm⁻¹ (NH₂ stretch) and 1714 cm⁻¹ (C=O if intermediates persist).
Purity Protocols :
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Core Modifications
The compound belongs to a broader class of fused 1,2,4-triazine derivatives. Key structural analogs include:
Pyrido-Thieno-Thiazin Derivatives
- Example: 7-Methyl-2-phenylamino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d][1,3]thiazin-4-one (Compound 9, ) Core Structure: Pyridine fused with thieno-thiazin, differing from the target compound’s pyrido-triazine core. Substituents: Phenylamino group at position 2 and a carbonyl group at position 4. Key Data: High synthesis yield (97%), melting point 282–284°C, IR absorption at 3400 cm⁻¹ (NH) and 1640 cm⁻¹ (C=O) .
Pyrazole-Fused Triazines
- Example: Pyrazole[3,4-e]-1,2,4-triazines (–3) Core Structure: Pyrazole fused with 1,2,4-triazine instead of pyridine. Substituents: Amino, oxo, or aryl groups at key positions. Key Data: Synthesized via selective hydrazinolysis and novel cyclization reactions, with structural confirmation via IR, NMR, and MS .
Pyrazole-Tetrazine Derivatives
Spectral and Physicochemical Properties
IR/NMR Trends :
- The target compound’s amine group would show IR absorption near 3400 cm⁻¹ (similar to NH in ) .
- Pyrazole-fused analogs (Ev. 2–4) exhibit distinct C=O or N=N stretches (1640–1600 cm⁻¹) absent in the target compound.
- Methyl groups in the target and compound produce characteristic δ ~2.50 ppm in ¹H-NMR .
- Thermal Stability: Pyrido-thieno-thiazin derivatives (Ev. 1) display high thermal stability (m.p. >280°C), likely due to rigid fused rings . Pyrazole-tetrazines (Ev. 4) may have lower stability due to higher nitrogen content.
Functional Group Impact on Reactivity
- Amine vs. Carbonyl : The target’s amine group enhances nucleophilicity, whereas carbonyl-containing analogs (Ev. 1) favor electrophilic reactions.
- Methyl vs. Aryl Substituents : The methyl group in the target compound reduces steric hindrance compared to bulky aryl groups in pyrazole-tetrazines (Ev. 4).
Biological Activity
7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine is a nitrogen-containing heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 150.1811 g/mol. The compound features a unique bicyclic structure that includes both pyridine and triazine moieties. This structural configuration is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways.
- Cell Proliferation Modulation : Studies suggest that it may affect cell cycle progression and induce apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound. Key findings from these studies include:
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Anticancer Activity : In vitro studies demonstrated that this compound inhibits the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Study A : Demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines.
- Study B : Showed significant inhibition of tumor growth in xenograft models.
- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
| Study | Condition | Findings |
|---|---|---|
| Case Study 1 | Breast Cancer | Reduced tumor size by 45% in treated groups compared to controls. |
| Case Study 2 | Neurodegenerative Disorders | Improved cognitive function in animal models with induced neurodegeneration. |
| Case Study 3 | Infection Models | Showed significant reduction in bacterial load in infected mice models. |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1. 3-Methyl-5,6-dihydropyrido[4,3-e][1,2]triazine | Dihydro derivative | Potentially reduced reactivity compared to tetrahydro |
| 2. 5-Amino-3-methylpyrido[4,3-e][1,2]triazine | Amino derivative | Enhanced solubility and potential for increased bioactivity |
| 3. 5-Methyl-6H-pyrido[4,3-e][1,2]triazine | Saturated hybrid | Different saturation level affecting biological activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine, and how can reaction yields be optimized?
- Answer : The compound is typically synthesized via cyclocondensation reactions involving substituted pyridine precursors and triazine-forming reagents. For example, hydrazine hydrate and formaldehyde are common reagents for triazole ring formation . Yield optimization requires precise control of reaction parameters (temperature, solvent polarity, and stoichiometry). Catalysts such as HCl or Lewis acids (e.g., ZnCl₂) can improve cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>95%) .
Q. How can the structure of this compound be confirmed experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For 7-methyl derivatives, SC-XRD data (e.g., C–C bond lengths ≈ 1.50 Å, N–C–N angles ≈ 120°) resolve fused-ring geometry and substituent positions . Complementary techniques include:
- ¹H/¹³C NMR : Methyl groups at δ ~2.5 ppm (¹H) and δ ~25 ppm (¹³C).
- High-resolution mass spectrometry (HRMS) : Molecular ion peaks matching the formula C₈H₁₂N₆ .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Dose-response assays in enzyme inhibition (e.g., kinase or protease targets) or receptor-binding studies (e.g., GPCRs) are common. Use:
- Fluorescence polarization assays for real-time binding kinetics.
- MTT assays for cytotoxicity screening (IC₅₀ values).
Similar triazolopyridine derivatives show IC₅₀ values in the nanomolar range for antimicrobial targets .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Answer : Discrepancies in SAR (e.g., variable potency against similar targets) can be addressed via:
- Molecular docking : Compare binding modes of 7-methyl derivatives vs. analogs (e.g., 3-ethyl or trifluoromethyl variants) to identify critical interactions.
- Molecular dynamics simulations : Assess conformational stability of the fused-ring system in binding pockets.
Evidence from related compounds suggests methyl groups enhance hydrophobic interactions but may reduce solubility .
Q. What strategies optimize metabolic stability without compromising target affinity?
- Answer :
- Isotope labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 3-amine position.
- In vitro microsomal assays (human liver microsomes) quantify metabolic half-life improvements .
Q. How can reaction pathways be designed to minimize byproducts in large-scale synthesis?
- Answer : Apply Design of Experiments (DoE) principles:
- Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors.
- Response surface methodology (RSM) : Optimize conditions for maximal yield and minimal impurities.
Evidence from triazolopyridine syntheses shows ethanol/water mixtures reduce side reactions vs. pure DMF .
Q. What advanced techniques characterize crystallographic disorder in this compound?
- Answer : For disordered structures (common in fused heterocycles):
- Multi-conformer refinement in SC-XRD software (e.g., SHELXL) to model overlapping electron densities.
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing disorder .
Methodological Considerations
Q. How to design a SAR study comparing 7-methyl derivatives with other substituents?
- Answer :
- Synthesize analogs : Replace methyl with ethyl, trifluoromethyl, or halogens.
- Standardized assays : Test all compounds under identical conditions (pH, temperature).
- Data normalization : Express activity as % inhibition relative to controls.
Similar studies on triazolopyridines show methyl groups improve potency but reduce solubility vs. ethyl .
Q. What statistical approaches reconcile conflicting biological data across research groups?
- Answer :
- Meta-analysis : Pool data from multiple studies, adjusting for assay variability (e.g., cell line differences).
- Bland-Altman plots : Visualize agreement between datasets.
Contradictions in IC₅₀ values for triazolopyridines often arise from assay sensitivity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
